3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
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Overview
Description
The compound “3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid” is a complex organic molecule that contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The pyrazole ring is substituted with a methyl group and a nitro group at the 5th and 3rd positions, respectively. This pyrazole ring is connected to a benzoic acid group through a methylene bridge .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the nitro and methyl substituents, and the benzoic acid group . The exact structure would depend on the positions of these groups on the pyrazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrazole ring, the nitro and methyl groups, and the benzoic acid group . For example, the nitro group is likely to make the compound more reactive .Scientific Research Applications
Pharmaceutical Drug Synthesis
The pyrazole moiety is a common feature in many pharmaceutical drugs due to its biological activity. Compounds like 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid can serve as precursors or intermediates in the synthesis of drugs with potential antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Agrochemical Development
In agrochemistry, such compounds are used to develop pesticides and herbicides. Their structural flexibility allows for the creation of molecules that can interact with specific biological targets in pests and weeds, potentially leading to more effective and selective agrochemical agents .
Coordination Chemistry
This compound’s ability to act as a ligand due to its multiple potential binding sites (nitrogen atoms and the carboxylic group) makes it valuable in coordination chemistry. It can form complexes with various metals, which can be used for catalysis, material science, and the study of metalloproteins .
Energetic Material Research
The nitro group in 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid contributes to its potential use in energetic materials. Researchers explore such compounds for developing new propellants and explosives with improved stability and performance .
Organic Synthesis
As a versatile scaffold, this compound can be used to synthesize a wide range of heterocyclic systems. It’s particularly useful in multicomponent reactions, where it can react with various reagents to create complex molecules for further research and development .
Material Science
The structural properties of pyrazole derivatives make them suitable for the design of new materials. They can be used in the creation of polymers, coatings, and other materials that require specific mechanical or chemical properties .
Mechanism of Action
Biochemical Pathways
Compounds with similar structures, such as imidazole derivatives, have been shown to affect a broad range of biochemical pathways, including those involved in antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Future Directions
properties
IUPAC Name |
3-[(5-methyl-3-nitropyrazol-1-yl)methyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-8-5-11(15(18)19)13-14(8)7-9-3-2-4-10(6-9)12(16)17/h2-6H,7H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBOQHVHOATSKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC(=CC=C2)C(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357008 |
Source
|
Record name | 3-[(5-Methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
491831-82-4 |
Source
|
Record name | 3-[(5-Methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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